molecular formula C11H18N2O B1218979 1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol CAS No. 78495-93-9

1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol

Cat. No. B1218979
CAS RN: 78495-93-9
M. Wt: 194.27 g/mol
InChI Key: XJPUELMPVGNIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol, also known as 1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol, is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78495-93-9

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-methyl-4-(1-methylpyrrol-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H18N2O/c1-12-8-5-11(14,6-9-12)10-4-3-7-13(10)2/h3-4,7,14H,5-6,8-9H2,1-2H3

InChI Key

XJPUELMPVGNIAR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(C2=CC=CN2C)O

Canonical SMILES

CN1CCC(CC1)(C2=CC=CN2C)O

Other CAS RN

78495-93-9

synonyms

1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol
1-MMPP

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.6 M solution of n-butyllithium in hexane (175 ml) was added dropwise at room temperature to a solution of 24.2 g of N-methylpyrrole in 250 ml of diethyl ether contained in a reaction flask (under a nitrogen blanket). After addition was completed, the resulting mixture was heated at reflux with stirring for 16 hours, then cooled to 0° C. 34 Grams of 1-methyl-4-piperidone was added dropwise from a dropping funnel with the temperature maintained at 0° C. during the addition by cooling the reaction flask with dry ice-acetone bath. The reaction mixture was stirred at room temperature for 3 hours, and then quenched in ice water to yield 26 g of the title compound in a crystalline form; recrystallization from heptane gave white prisms, m.p. 123°-123.5°.
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